Antimicrobial peptide moricin
Description
Moricin is a cationic α-helical antimicrobial peptide (AMP) first isolated from the silkworm Bombyx mori. It consists of 42 amino acids with a molecular weight of ~4.5 kDa and a high isoelectric point (pI) of 11.37, conferring strong cationic properties . This peptide is highly stable due to its α-helical secondary structure, which constitutes ~60% of its conformation in membrane-mimetic environments (e.g., 30% trifluoroethanol) . Moricin exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhimurium DT104, with minimum inhibitory concentrations (MICs) as low as 1.4 µM (6.25 µg/mL) .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
KIPINAIRKGAKAVGHGLRALNIASTAHDIVSAFKHKKR |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity Against Pathogens
Moricin exhibits significant antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Spectrum of Activity
- Bacterial Pathogens : Moricin has been shown to be effective against several strains of bacteria:
- Fungal Pathogens : It also demonstrates activity against fungi such as Aureobasidium pullulans (MIC: 3.5 μM) .
Agricultural Applications
Given its potent antimicrobial properties, moricin has potential applications in agriculture as a biopesticide.
Pest Control
Moricin can be utilized to combat plant pathogens and pests, particularly those that threaten crop yields. Its effectiveness against fungal infections makes it a candidate for developing environmentally friendly agricultural treatments.
Biocontrol Agents
Research indicates that moricin can be integrated into biocontrol strategies to manage pest populations without relying on synthetic chemicals, thus promoting sustainable agriculture practices .
Medical Applications
Moricin's unique properties also position it as a potential therapeutic agent in medicine.
Antimicrobial Therapy
With rising antibiotic resistance, moricin serves as a promising alternative to traditional antibiotics. Its broad-spectrum activity suggests it could be developed into new antimicrobial drugs targeting resistant bacterial strains .
Anticancer Potential
Recent studies have highlighted moricin's anticancer properties, particularly against triple-negative breast cancer cells (MDA-MB-231). It induces reactive oxygen species (ROS) production leading to apoptosis through caspase activation pathways . This positions moricin as a candidate for further research in cancer therapeutics.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of moricin:
Comparison with Similar Compounds
Minimum Inhibitory Concentrations (MICs)
- Key Findings :
Mechanisms of Action
Functional Divergence Within Families
- Moricin Family : Paralogs like Bombyx mori moricin (Bmmor) and Manduca sexta moricin (Msmor) share ~67% sequence identity but differ in activity. For example, Bmmor is more effective against Gram-positive bacteria, while Msmor targets Gram-negative pathogens .
- Cecropin Family : Subtypes (e.g., Cecropin A, B) vary in hydrophobicity and antibacterial spectrum .
- Gloverin Family : Four paralogs in Bombyx mori (Bmglv1–4) show nearly identical antimicrobial profiles .
Selectivity and Toxicity
Moricin’s cationic charge enables selective targeting of bacterial and cancer cell membranes (negatively charged) while showing low hemolytic activity against human erythrocytes at therapeutic concentrations (≤12.5 µg/mL) . In contrast, cecropin B and defensins may exhibit higher toxicity at equivalent doses .
Preparation Methods
Chemical Synthesis of Moricin
Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for preparing moricin peptides in research settings. This method allows precise control over peptide sequence and purity.
Technique Overview : Moricin peptides are synthesized using the standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method on automated peptide synthesizers. The process involves sequential addition of protected amino acids to a resin-bound peptide chain, followed by cleavage and deprotection steps to release the mature peptide.
Purification : After synthesis, crude moricin peptides undergo purification by reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns. A water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically employed to achieve high purity.
Verification : The purified peptides are characterized by mass spectrometry to confirm molecular weight and sequence integrity. Analytical HPLC is also used to assess purity, typically achieving >95% purity for biological assays.
Example Data Table: Synthetic Moricin Peptide Properties
| Parameter | Value |
|---|---|
| Amino Acid Length | 42 residues |
| Molecular Weight | Approximately 4543.4 Da |
| Net Charge at pH 7.0 | +11 |
| Purification Method | RP-HPLC (C18 column) |
| Verification Techniques | Mass spectrometry, HPLC |
This chemical synthesis approach enables the production of moricin peptides with precise sequence fidelity and is suitable for generating sufficient quantities for antimicrobial testing and structural studies.
Recombinant Expression of Moricin
For large-scale production and functional studies, recombinant DNA technology is employed to express moricin in heterologous systems.
Gene Cloning and Vector Construction : The moricin gene is cloned from insect cDNA using nested gene-specific primers designed based on verified unigene sequences. The open reading frame encoding the mature moricin peptide is amplified via 5′ and 3′ rapid amplification of cDNA ends (RACE) PCR techniques.
Expression Systems : The cloned moricin gene is inserted into expression vectors suitable for insect cell lines, such as Drosophila S2 cells. Transfection is performed using reagents like Lipofectamine 2000 or Calcium Phosphate Transfection kits.
Stable Cell Line Generation : Transfected S2 cells are selected with antibiotics (e.g., blasticidin) to establish stable cell lines expressing moricin. Expression is induced with agents such as copper sulfate, and cultures are harvested after several days.
Protein Purification : Moricin peptides are purified from the culture media or cell lysates by centrifugation and chromatographic techniques. The recombinant peptides are then subjected to antimicrobial activity assays and structural characterization.
Advantages : Recombinant expression allows for cost-effective production of moricin with post-translational modifications if necessary and facilitates mutagenesis studies for structure-function analysis.
Analytical and Structural Characterization During Preparation
Sequence Verification : The moricin cDNA and peptide sequences are confirmed by BLAST analysis against known antimicrobial peptides and aligned using bioinformatics tools such as Clustal X and MEGA for phylogenetic analysis.
Physicochemical Properties : Theoretical isoelectric point (pI), molecular weight, and net charge are calculated using protein calculators to predict peptide behavior in solution and during purification.
Structural Prediction : Secondary and tertiary structures are modeled using homology modeling software (e.g., Phyre2) to predict α-helical content and amphipathic properties critical for antimicrobial function.
Summary Table of Moricin Preparation Methods
| Preparation Method | Description | Key Techniques | Advantages | Limitations |
|---|---|---|---|---|
| Chemical Synthesis | Automated Fmoc solid-phase peptide synthesis followed by RP-HPLC purification | SPPS, RP-HPLC, Mass Spectrometry | High purity, precise sequence control | Costly for large-scale production |
| Recombinant Expression | Cloning moricin gene into vectors, expression in insect S2 cells, purification | PCR cloning, transfection, antibiotic selection | Scalable, allows post-translational modifications | Requires cell culture facilities |
| Sequence and Structure Analysis | Bioinformatics tools for sequence verification and structural modeling | BLAST, Clustal X, MEGA, Phyre2 | Ensures correct peptide design | Computational predictions only |
Research Findings Relevant to Preparation
Studies have demonstrated successful chemical synthesis of moricin peptides from Plutella xylostella and Bombyx mori using SPPS, confirming their antimicrobial activity post-synthesis.
Recombinant expression in Drosophila S2 cells has yielded biologically active moricin capable of inhibiting fungal and bacterial pathogens, validating this method for producing functional peptides.
Purification by RP-HPLC and verification by mass spectrometry are critical to ensure the bioactivity and structural integrity of moricin peptides.
The preparation methods described enable detailed studies on moricin's mechanism of action, antimicrobial spectrum, and potential therapeutic applications.
Q & A
Q. Advanced
- APD3 Database : Identifies conserved motifs (e.g., cationic N-terminal) across 2,934 antimicrobial peptides .
- Machine learning : SVM models (e.g., AntiCP, iACP) predict anticancer potential (SVM score >0.75) and membrane interaction .
- AMPA : Maps antimicrobial regions using physicochemical properties (e.g., hydrophobicity, charge) .
What factors contribute to bacterial resistance against moricin?
Advanced
Resistance mechanisms include:
- Membrane modification : Increased cardiolipin synthesis reduces cationic peptide binding .
- Efflux pumps : MprF translocates lysine to neutralize membrane charge .
- Proteolytic degradation : Extracellular proteases (e.g., Pseudomonas elastase) cleave moricin’s flexible regions . Study via proteomics (LC-MS/MS) and transcriptomics (RNA-seq of resistant mutants).
How can moricin’s mode of action be distinguished between membrane disruption and intracellular targeting?
Q. Advanced
- Membrane disruption : Use DiSC3(5) dye leakage assays and TEM to visualize pore formation .
- Intracellular targeting : Fluorescently labeled moricin (e.g., FITC) localizes to nuclei in cancer cells, confirmed via confocal microscopy .
- Mutagenesis : Replace hydrophobic residues (e.g., Phe34Ala) to abrogate membrane binding while retaining intracellular activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
